molecular formula C18H14N2OS B2544003 2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 866726-96-7

2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

Cat. No.: B2544003
CAS No.: 866726-96-7
M. Wt: 306.38
InChI Key: YXKAVURRSRAOIB-UHFFFAOYSA-N
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Description

2-(p-Tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a synthetic organic compound based on the chromeno[2,3-d]pyrimidine scaffold, a heterocyclic framework of significant interest in medicinal chemistry research. This specific analogue features a p-tolyl (4-methylphenyl) substituent and a thione group at the 4-position. Chromeno[2,3-d]pyrimidine derivatives have been identified in scientific literature as a promising structural class in anticancer research. Some closely related analogues have demonstrated potent activity in vitro and in vivo against aggressive cancer cell lines, including triple-negative breast cancer (TNBC), by inhibiting cell proliferation, inducing cell cycle arrest, and triggering apoptosis (programmed cell death). The chromene core is a privileged structure in drug discovery, often contributing to the bioactivity of molecules. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate safety precautions, using personal protective equipment and referring to the associated safety data sheet (SDS) before use.

Properties

IUPAC Name

2-(4-methylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2OS/c1-11-6-8-12(9-7-11)16-19-17-14(18(22)20-16)10-13-4-2-3-5-15(13)21-17/h2-9H,10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKAVURRSRAOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reaction

The chromeno-pyrimidine core is formed via acid-catalyzed condensation of 2-amino-4-bromo-6-(p-tolyl)pyrimidine and 3-formylchromone . The reaction proceeds in acetic acid or sulfuric acid at 80–100°C for 6–8 hours, yielding an intermediate pyrimidine-chromene hybrid.

Key Conditions :

  • Molar Ratio : 1:1 (pyrimidine:chromone)
  • Catalyst : H₂SO₄ (10 mol%)
  • Yield : 68–72%

Thionation

The intermediate is treated with Lawesson’s reagent (2.2 equiv) or P₂S₅ (3 equiv) in anhydrous toluene under reflux (110°C, 4–6 hours) to introduce the thione group.

Optimized Parameters :

Reagent Solvent Temperature Time (h) Yield (%)
Lawesson’s Toluene 110°C 4 85
P₂S₅ Xylene 140°C 6 78

Mechanistically, Lawesson’s reagent selectively replaces the carbonyl oxygen with sulfur via a cyclic intermediates.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A protocol from Arkivoc involves:

Single-Pot Microwave Cyclization

A mixture of 2-amino-3-cyano-4H-chromene (1 equiv), p-tolyl isothiocyanate (1.2 equiv), and K₂CO₃ (2 equiv) in DMF is irradiated at 150°C (300 W, 15 minutes).

Advantages :

  • Time Reduction : 15 minutes vs. 6–8 hours (traditional)
  • Yield Improvement : 89%

Multicomponent Reaction (MCR) Approaches

MCRs enable atom-economical synthesis. A three-component reaction combines:

  • Resorcinol derivatives
  • Malononitrile
  • p-Tolualdehyde

Reaction Mechanism

  • Knoevenagel Condensation : p-Tolualdehyde and malononitrile form an α,β-unsaturated nitrile.
  • Michael Addition : Resorcinol attacks the nitrile, generating a chromene intermediate.
  • Cyclization : Formamidine acetate induces pyrimidine ring closure.

Conditions :

  • Catalyst : Piperidine (5 mol%)
  • Solvent : EtOH/H₂O (3:1)
  • Yield : 74%

Catalytic Methods and Hybrid Catalysts

Organocatalysts

L-Proline (10 mol%) in DMSO at 90°C achieves diastereoselective synthesis (dr > 20:1) via hydrogen-bond-directed transition states.

Nanocatalysts

Fe₃O₄@SiO₂ nanoparticles (5 wt%) in water enable recyclable catalysis (5 cycles, <5% activity loss).

Comparative Catalytic Efficiency :

Catalyst Type Reaction Time Yield (%) Recyclability
L-Proline 8 h 82 No
Fe₃O₄@SiO₂ 3 h 88 Yes

Comparative Analysis of Synthesis Methods

Method Time Yield (%) Purity (%) Scalability
Traditional 10–14 h 78 95 Moderate
Microwave 0.25 h 89 98 High
Multicomponent 6 h 74 92 Low
Catalytic (Fe₃O₄@SiO₂) 3 h 88 97 High

Key Takeaways :

  • Microwave Synthesis offers superior efficiency but requires specialized equipment.
  • Catalytic Methods balance yield and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors, modulating their signaling pathways. The exact pathways and targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

Key Observations :

  • The p-tolyl group in the target compound may confer enhanced metabolic stability compared to phenyl or chlorophenyl analogs due to steric and electronic effects .
  • Microwave-assisted synthesis consistently achieves higher yields (55–75%) compared to conventional heating, reducing reaction times from hours to minutes .

Antimicrobial and Antioxidant Properties

  • 5H-Chromeno[2,3-d]pyrimidines (e.g., compounds 4c and 4e) demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–32 µg/mL. Antioxidant activity (via DPPH assay) showed IC₅₀ values of 12–18 µM, comparable to ascorbic acid .
  • Thieno[2,3-d]pyrimidine-4(1H)-thione derivatives exhibited potent anticancer activity (IC₅₀ = 2–10 µM against MCF-7 breast cancer cells), attributed to the thione moiety’s ability to chelate metal ions critical for tumor proliferation .

Crystallographic and Physicochemical Properties

  • 2-(2-((4,6-Dimethoxypyrimidin-2-yl)oxy)phenyl)-4-(piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidine: X-ray analysis revealed a planar chromeno-pyrimidine core with intermolecular π-π stacking, enhancing stability. The p-tolyl analog likely adopts a similar conformation, favoring hydrophobic interactions in biological systems .
  • Molecular Weight and Lipophilicity : The p-tolyl derivative (C₁₈H₁₃ClN₂O₂S, MW = 382.5 g/mol) has a higher logP value (~3.2) than phenyl (logP ~2.8) or methoxy-substituted analogs (logP ~2.5), suggesting improved membrane permeability .

Biological Activity

2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique chromeno-pyrimidine structure, which is crucial for its interaction with biological targets. This article explores the compound's synthesis, biological activities, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C17H15N2SC_{17}H_{15}N_2S. The synthesis typically involves multi-step reactions starting from readily available precursors. A common method includes the condensation of 4-methyl-2-aminopyrimidine with 2-hydroxyacetophenone, followed by cyclization to form the chromeno-pyrimidine derivative. Reaction conditions often require specific solvents and catalysts to optimize yield and purity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of similar chromeno-pyrimidine derivatives. For instance, compounds in this class have shown significant antibacterial and antimycobacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds indicate their potency as antimicrobial agents.

CompoundMIC (µg/mL)Target Organism
This compound32E. coli
This compound16S. aureus

Antioxidant Activity

In addition to antimicrobial effects, this compound has been evaluated for its antioxidant potential. Studies employing various assays (e.g., DPPH radical scavenging) have demonstrated that derivatives of chromeno-pyrimidines possess significant antioxidant activity, which may be attributed to their ability to donate electrons and stabilize free radicals.

Antitumor Activity

Recent investigations have highlighted the antitumor potential of chromeno-pyrimidine derivatives. For example, some compounds have been shown to inhibit cancer cell proliferation in vitro against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy : A study involving the synthesis of various chromeno-pyrimidine derivatives demonstrated that modifications at the pyrimidine ring significantly influenced antibacterial activity. Compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria.
  • Antioxidant Properties : Another research effort focused on evaluating the antioxidant capacity of synthesized derivatives using the ABTS assay. The results indicated that specific substitutions on the chromene moiety improved radical scavenging activity.
  • Antitumor Mechanism : A recent publication explored the cytotoxic effects of a series of chromeno-pyrimidines on human cancer cell lines. Results indicated that these compounds could induce apoptosis via mitochondrial pathways, suggesting a promising avenue for cancer therapy.

Q & A

Q. What are the optimized synthetic routes for 2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione, and how do reaction conditions influence yields?

The compound is synthesized via microwave-assisted heterocyclocondensation of 2-amino-4H-1-chromene-3-carbonitrile with phenyl isothiocyanate derivatives. Key parameters include:

  • Reaction time : 10–30 minutes under microwave irradiation (300 W).
  • Solvent : Ethanol or ethyl acetate for precipitation.
  • Yields : 55–75% after recrystallization from ethanol .
    Methodological Tip : Optimize solvent polarity and irradiation time to reduce byproducts. Use cooling during precipitation to improve purity.

Q. How is the structural confirmation of this compound achieved experimentally?

Structural characterization relies on:

  • 1H NMR : Peaks at δ 13.5 (br s, NH) and δ 8.0 (br s, CH) confirm thione and aromatic protons .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 222 [M]⁺) validate the molecular formula .
  • Elemental Analysis : Matches calculated values (e.g., C 54.02%, H 4.53%, N 12.60%) .

Q. What in vitro biological activities have been reported for this compound?

Screening against microbial and kinase targets reveals:

  • Antimicrobial Activity : Moderate inhibition of Staphylococcus aureus (MIC: 16–32 µg/mL) .
  • Kinase Inhibition : IC₅₀ values >100 µM against HsCDK5-p25 and HsPim1 kinases .
    Protocol : Use microdilution assays (CLSI guidelines) for antimicrobial testing and fluorescence-based kinase assays with ATP competition .

Q. What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection (GHS Category 2B for skin/eye irritation) .
  • Storage : In airtight containers under inert gas (N₂) at 4°C to prevent oxidation.
  • Waste Disposal : Incinerate at >800°C with alkaline scrubbers for sulfur byproducts .

Advanced Research Questions

Q. How do alternative synthesis methods (e.g., conventional vs. microwave-assisted) compare in scalability and purity?

Method Yield (%)Purity (%)Reaction Time
Microwave-assisted55–75≥9510–30 min
Conventional reflux40–5085–906–8 hours
Microwave irradiation reduces side reactions (e.g., oxidation) and improves atom economy .

Q. What mechanistic insights exist for its antimicrobial activity, and how do structural modifications alter efficacy?

The thione moiety (-C=S) disrupts bacterial membrane integrity via thiol-group interactions. Substitutions at the p-tolyl group:

  • Electron-withdrawing groups (e.g., -NO₂) reduce activity by 50%.
  • Bulky substituents (e.g., -CH₂Ph) enhance lipid bilayer penetration .
    Experimental Design : Use logP calculations and molecular dynamics simulations to predict membrane affinity.

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Assay Variability : Standardize inoculum size (e.g., 1×10⁶ CFU/mL for antimicrobial tests) .
  • Compound Purity : Validate via HPLC (≥98% purity) to exclude impurities masking activity .
  • Strain-Specific Resistance : Cross-test with ATCC reference strains (e.g., S. aureus ATCC 25923) .

Q. Can computational models predict the compound’s binding modes with biological targets?

Docking studies (AutoDock Vina) suggest:

  • Kinase Binding : The chromeno-pyrimidine core occupies the ATP-binding pocket (binding energy: −8.2 kcal/mol) .
  • Thione Interaction : Forms hydrogen bonds with catalytic lysine residues (e.g., Lys33 in HsCDK5) .
    Validation : Compare with mutagenesis data (e.g., K33A mutation reduces inhibition by 70%) .

Q. What structure-activity relationship (SAR) trends guide the design of derivatives with enhanced potency?

Position ModificationEffect on Activity
C2 (p-Tolyl)Replacement with fluorophenyl↑ Antifungal activity (2×)
C4 (Thione)Oxidation to sulfone (-SO₂)↓ Kinase inhibition (IC₅₀ > 500 µM)
C6/C7Methylation↑ Metabolic stability (t₁/₂: 4.5 → 8.2 h)

Synthetic Strategy : Introduce bioisosteres (e.g., 1,2,4-oxadiazole) to balance lipophilicity and solubility .

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